BAY-1082439 -

BAY-1082439

Catalog Number: EVT-8693142
CAS Number:
Molecular Formula: C24H28N6O5
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BAY-1082439 is classified as a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase pathway. It is derived from extensive medicinal chemistry efforts aimed at developing effective treatments for various cancers, particularly those resistant to conventional therapies. The compound is primarily utilized for research purposes and is not approved for clinical use as of now .

Synthesis Analysis

Methods

The synthesis of BAY-1082439 involves multiple steps that include the formation of key intermediates. Although the precise synthetic routes are proprietary, it typically entails the use of specific reagents and catalysts to achieve the desired selectivity and yield. The synthesis process is designed to ensure that the compound remains stable and bioavailable when administered orally .

Technical Details

The synthetic procedure generally includes:

  • Formation of Intermediates: Various intermediates are synthesized through controlled reactions.
  • Optimization: Reaction conditions such as temperature, pressure, and solvent systems are optimized to maximize yield and purity during large-scale production.
  • Proprietary Techniques: Specific proprietary methods may be employed to enhance the efficiency of synthesis while ensuring reproducibility .
Molecular Structure Analysis

Structure

The molecular formula of BAY-1082439 is C25H30N6O5C_{25}H_{30}N_{6}O_{5}, with a molecular weight of 494.5 g/mol. Its IUPAC name is N-[8-[(2S)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide.

Data

Key structural data includes:

  • InChI: InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m0/s1

This data provides insight into its chemical structure and potential reactivity .

Chemical Reactions Analysis

Reactions

BAY-1082439 undergoes several types of chemical reactions:

  1. Oxidation: Modifies functional groups, potentially altering biological activity.
  2. Reduction: Converts specific functional groups to their reduced forms.
  3. Substitution: Involves replacing one functional group with another to modify properties.

Technical Details

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions (temperature, solvent) are meticulously controlled to achieve desired outcomes .

Mechanism of Action

BAY-1082439 selectively inhibits phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta isoforms, disrupting the phosphoinositide 3-kinase signaling pathway essential for cell growth and survival. This inhibition leads to:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): A process associated with cancer metastasis .
Physical and Chemical Properties Analysis

Physical Properties

BAY-1082439 is characterized by:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC25H30N6O5C_{25}H_{30}N_{6}O_{5}
Molecular Weight494.5 g/mol
SolubilitySoluble in organic solvents
StabilityStable under controlled conditions

These properties are critical for determining its behavior in biological systems .

Applications

BAY-1082439 has several significant applications in scientific research:

  1. Cancer Research: It is primarily studied for its role in inhibiting tumor growth in cancers with activated phosphoinositide 3 kinase pathways.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting similar pathways.
  3. Mechanistic Studies: Researchers utilize BAY–1082439 to understand better the role of phosphoinositide 3 kinases in various cellular processes .
Molecular Pharmacology of BAY-1082439

Isoform Selectivity and Kinase Inhibition Profile

BAY-1082439 is an orally bioavailable, small-molecule inhibitor exhibiting balanced selectivity against Class IA phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ. Biochemical assays reveal half-maximal inhibitory concentration (IC50) values of 4.9 nM for PI3Kα, 15.0 nM for PI3Kβ, and comparable potency against PI3Kδ. Critically, it demonstrates >1,000-fold selectivity over the mechanistically related mammalian target of rapamycin (mTOR) kinase, minimizing off-target effects [1] [2] [6]. Unlike pan-PI3K inhibitors, BAY-1082439 spares PI3Kγ (IC50 ~250–290 nM), preserving immune functions partially dependent on this isoform [1] [7]. The compound effectively inhibits oncogenic mutants of PIK3CA (encoding PI3Kα), commonly found in breast, colon, and endometrial cancers [4]. Its potency is amplified in phosphatase and tensin homolog (PTEN)-null contexts, where unopposed PI3K signaling drives tumorigenesis [1] [2].

Table 1: Inhibition Profile of BAY-1082439

TargetIC50 (nM)Selectivity vs. mTOR
PI3Kα4.9>1,000-fold
PI3Kβ15.0>1,000-fold
PI3KδComparable to PI3Kβ*>1,000-fold
mTOR>5,000

*Exact value not disclosed; inferred from biochemical assay data [1] [6].

Structural Basis for Dual PI3Kα/β/δ Targeting

The balanced inhibition of PI3Kα/β/δ by BAY-1082439 arises from its optimized interactions with non-conserved residues in the ATP-binding cleft of these isoforms. Class I PI3Ks share a conserved valine residue in the hinge region that forms hydrogen bonds with ATP. Competitive inhibitors like BAY-1082439 exploit this site but engage isoform-specific residues adjacent to the binding pocket [4] [7]. For example:

  • PI3Kα/δ Selectivity: Differential interactions with a "methionine gate" (Met772 in PI3Kα, Met804 in PI3Kδ) enhance binding affinity.
  • PI3Kβ Specificity: A unique tryptophan residue (Trp781) in PI3Kβ allows selective hydrophobic contacts [4].Unlike PI3Kγ-selective inhibitors (e.g., IPI-549), which exploit a larger active site, BAY-1082439 occupies a middle ground accommodating α/β/δ isoforms while excluding γ. Molecular dynamics simulations confirm minimal protein flexibility penalties upon binding, contributing to high biochemical efficiency [4] [7].

Comparative Efficacy Against PI3Kα- vs. PI3Kβ-Selective Inhibitors

BAY-1082439 demonstrates superior growth inhibition in PTEN-null prostate cancer models compared to isoform-selective agents due to mitigation of compensatory pathway activation. Key evidence includes:

  • In PTEN-null PC3 and LNCaP prostate cancer cells, BAY-1082439 (IC50 ~0.33–1 μM) reduced viability by >80% at 72 hours. In contrast, the PI3Kβ-selective inhibitor TGX-221 and PI3Kα-selective inhibitor BYL-719 achieved only 30–50% growth inhibition at equivalent doses [2] [6].
  • Mechanistically, TGX-221 induced rebound phosphorylation of AKT at Ser473 (via PI3Kα activation), while BYL-719 triggered PI3Kβ feedback. BAY-1082439 concurrently blocked both axes, suppressing phospho-AKT completely [6].
  • In vivo studies in Pten-conditional knockout mice (Pb-Cre+;PtenL/L) confirmed this advantage: BAY-1082439 (75 mg/kg/day, orally) reduced tumor size by >60% after 4 weeks and normalized glandular architecture, whereas isoform-selective inhibitors showed marginal efficacy [2] [6].

Table 2: Cellular Efficacy in PTEN-Null Prostate Cancer Models

InhibitorTargetCell Growth InhibitionAKT Rebound
BAY-1082439α/β/δ>80%Absent
TGX-221β30–50%PI3Kα-mediated
BYL-719α30–50%PI3Kβ-mediated

Data derived from [2] [6].

Pharmacodynamic Modulation of Downstream Signaling Pathways

BAY-1082439 exerts multi-layered suppression of oncogenic signaling cascades downstream of PI3K:

  • Core Pathway Inhibition: Rapid dephosphorylation of AKT (Ser473) and ribosomal protein S6 (S240/244) occurs in Pten-null tumors within 2 hours post-dosing, indicating blockade of the PI3K/AKT/mTOR axis [1] [6].
  • Immune Modulation: By inhibiting PI3Kδ, BAY-1082439 depletes regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. This reshapes immune responses, increasing CD8+ T cell infiltration and interferon-gamma (IFNγ) production [5] [7].
  • Epigenetic Reprogramming: In aggressive Pten/Kras-mutant models, BAY-1082439 reverses epithelial-mesenchymal transition (EMT) signatures by downregulating vimentin and restoring E-cadherin expression. This correlates with reduced metastasis [2] [6].
  • Synergy with Immunotherapy: Intermittent dosing (e.g., pulse therapy) enhances secretion of CXCL10/CCL5 chemokines and β2-microglobulin, converting immunologically "cold" tumors to "hot." This primes tumors for anti-PD-1 response, with tertiary lymphoid structures enabling durable T cell activation [5].

These pharmacodynamic effects validate BAY-1082439 as a dual-acting agent targeting both tumor-intrinsic signaling and microenvironmental immune evasion.

Properties

Product Name

BAY-1082439

IUPAC Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide

Molecular Formula

C24H28N6O5

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H28N6O5/c1-33-21-19(35-15-17(31)14-29-9-11-34-12-10-29)5-4-18-20(21)27-24(30-8-7-26-22(18)30)28-23(32)16-3-2-6-25-13-16/h2-6,13,17,26,31H,7-12,14-15H2,1H3/t17-/m1/s1

InChI Key

ORWNYJVVFLJAPF-QGZVFWFLSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OCC(CN5CCOCC5)O

Isomeric SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OC[C@@H](CN5CCOCC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.